tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate
Description
tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine backbone substituted with a tert-butyl carboxylate group at position 3 and a 4-isopropylpiperazine moiety at position 5. This structural motif is common in medicinal chemistry, particularly in the design of CNS-targeting molecules and kinase inhibitors due to the piperazine/piperidine scaffold’s ability to modulate pharmacokinetic properties such as solubility, bioavailability, and receptor binding .
Properties
Molecular Formula |
C17H33N3O2 |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
tert-butyl 5-(4-propan-2-ylpiperazin-1-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C17H33N3O2/c1-13(2)19-6-8-20(9-7-19)15-10-14(11-18-12-15)16(21)22-17(3,4)5/h13-15,18H,6-12H2,1-5H3 |
InChI Key |
KJKDVIBNHDWEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CC(CNC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of tert-butyl piperidine-3-carboxylate with 4-(propan-2-yl)piperazine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
In contrast, the trifluoromethyl-triazole group in improves metabolic stability due to fluorine’s bioisosteric effects . The 4-isopropylpiperazine group in the target compound may offer superior steric flexibility compared to the 4-ethylpiperazine in , which could influence receptor selectivity .
Structural Diversity and Applications :
- Compounds with aromatic heterocycles (e.g., pyrazole in or pyrazine in ) are often prioritized in anticancer or anti-inflammatory drug design due to their π-π stacking interactions with biological targets .
- The thio-thiazole moiety in suggests utility in targeting sulfur-rich enzymatic pockets, common in bacterial or viral proteases .
Molecular Weight and Solubility :
- The target compound’s molecular weight is likely lower than (683.95), implying better membrane permeability. However, the absence of polar groups (e.g., hydroxy in ) might reduce aqueous solubility compared to .
Biological Activity
Tert-butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a tert-butyl group and a piperazine moiety, which is known for its versatility in drug design. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as an agonist at certain G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
Key Mechanisms:
- GPR119 Agonism : The compound has been studied for its ability to activate GPR119, a receptor involved in glucose homeostasis and insulin secretion. This mechanism suggests potential applications in managing type 2 diabetes mellitus (T2DM) .
- Neurotransmitter Modulation : Its piperazine component may enhance neurotransmitter signaling, particularly in pathways related to mood regulation and anxiety .
Biological Activity
The biological activity of the compound has been evaluated through various assays, focusing on its pharmacological effects.
In Vitro Studies
- GPR119 Activation : In studies involving human embryonic kidney (HEK) cells transfected with GPR119, the compound demonstrated significant binding affinity and activation capabilities. This was assessed using cAMP accumulation assays, which indicated that it could enhance insulin secretion in response to glucose .
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, revealing moderate cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Preliminary evaluations indicated that the compound exhibits antimicrobial properties against specific bacterial strains, suggesting potential use as an antibacterial agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : A study demonstrated that administration of the compound in diabetic rat models resulted in improved glycemic control and increased levels of GLP-1, a hormone crucial for insulin regulation .
- Anxiety Disorders : In behavioral models of anxiety, the compound showed anxiolytic effects comparable to established anxiolytics, indicating its potential for treating anxiety-related disorders .
Data Tables
Q & A
Basic: How can researchers optimize the multi-step synthesis of tert-butyl piperazine-piperidine carboxylates?
Methodological Answer:
Synthesis typically involves sequential protection/deprotection strategies and coupling reactions. For example:
- Step 1: React piperidine-3-carboxylate precursors with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions (e.g., using Boc anhydride in dichloromethane with a base like triethylamine) .
- Step 2: Introduce the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .
- Step 3: Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane, followed by purification via column chromatography .
Key Considerations: Monitor reaction progress with TLC/HPLC, and optimize solvent polarity and temperature to improve yields (e.g., using THF at 60°C for coupling steps) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, piperazine/piperidine ring protons at 2.5–3.5 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 340 for C₁₈H₃₃N₃O₂) .
- Infrared Spectroscopy (FT-IR): Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/amide bands .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., piperidine chair conformation) using single-crystal diffraction data .
Advanced: How can researchers address contradictions in spectroscopic data during characterization?
Methodological Answer:
Discrepancies between predicted and observed NMR/MS data may arise from:
- Dynamic Effects: Conformational flexibility in piperazine/piperidine rings can split signals. Use variable-temperature NMR to stabilize conformers .
- Tautomerism or Prototropy: Check for pH-dependent shifts (e.g., tertiary amines in piperazine may protonate in CDCl₃ vs. DMSO-d₆) .
- Crystallographic Validation: Compare experimental X-ray bond lengths/angles (e.g., C-N bond distances of 1.45–1.50 Å in piperazine) with computational models (DFT/B3LYP) .
Advanced: What strategies ensure stability and prevent degradation during storage?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (argon) to avoid hydrolysis of the tert-butyl ester. Use amber vials to prevent photodegradation .
- Incompatibility Testing: Avoid strong oxidizers (e.g., peroxides) and acidic/basic environments that may cleave the Boc group .
- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV to track impurity profiles .
Advanced: How can computational modeling predict reactivity for downstream functionalization?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites (e.g., piperazine nitrogen lone pairs) .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics for amide couplings .
- ADMET Predictions: Use tools like SwissADME to estimate solubility (Log S ≈ –3.5) and permeability (TPSA ~60 Ų) for drug discovery workflows .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .
- Exposure Limits: Adhere to occupational exposure limits (OELs) for piperazine derivatives (e.g., 0.1 mg/m³ for respiratory protection) .
Advanced: What in vitro assays evaluate its biological activity in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., PI3K or mTOR) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake: Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa or MCF-7) .
- SAR Studies: Modify the piperazine substituent (e.g., isopropyl vs. cyclopropyl) and correlate with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
